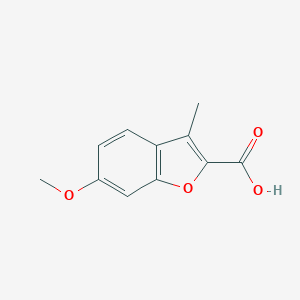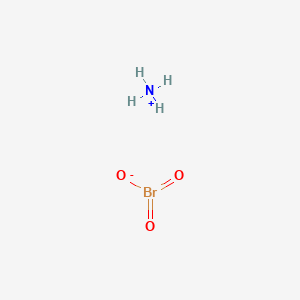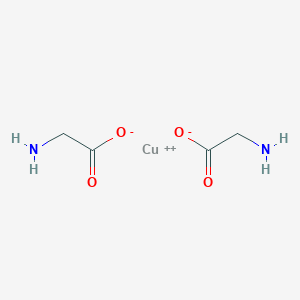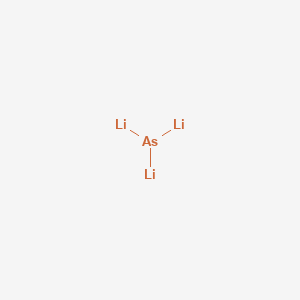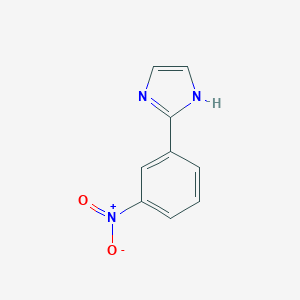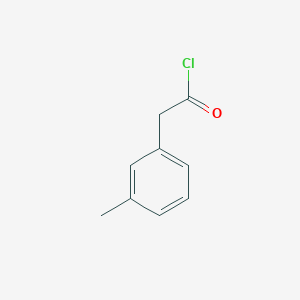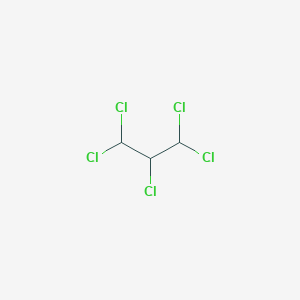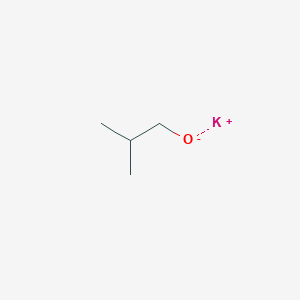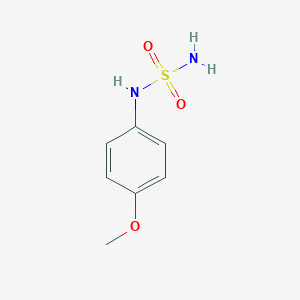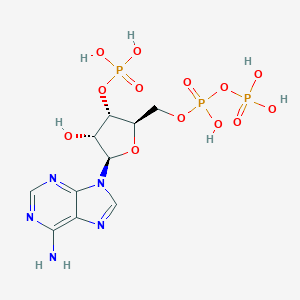
3'-Phosphate-adenosine-5'-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Phosphate-adenosine-5'-diphosphate, also known as PAP, is a small molecule that plays an important role in various biochemical and physiological processes. It is a nucleotide derivative that is involved in the regulation of cellular metabolism and energy production. PAP has been the subject of extensive research in recent years, due to its potential applications in drug discovery and other areas of biotechnology.
Mecanismo De Acción
3'-Phosphate-adenosine-5'-diphosphate exerts its effects through a variety of mechanisms, including the regulation of enzyme activity and the modulation of cellular signaling pathways. One key mechanism involves the activation of the enzyme pyrophosphatase, which is involved in the breakdown of inorganic pyrophosphate (PPi). This process releases energy that can be used to drive cellular processes such as DNA replication and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
3'-Phosphate-adenosine-5'-diphosphate has a number of biochemical and physiological effects, including the regulation of cellular metabolism and energy production. It has also been shown to play a role in the regulation of gene expression and the modulation of immune function. 3'-Phosphate-adenosine-5'-diphosphate has been investigated for its potential use as a biomarker for certain diseases, such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3'-Phosphate-adenosine-5'-diphosphate has a number of advantages for use in laboratory experiments, including its stability and ease of synthesis. However, it also has certain limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research on 3'-Phosphate-adenosine-5'-diphosphate, including the development of new synthetic methods and the investigation of its potential applications in drug discovery and other areas of biotechnology. Other areas of interest include the study of 3'-Phosphate-adenosine-5'-diphosphate's role in cellular metabolism and energy production, and its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Conclusion
In conclusion, 3'-Phosphate-adenosine-5'-diphosphate is a small molecule that plays an important role in various biochemical and physiological processes. It has been the subject of extensive research in recent years, due to its potential applications in drug discovery and other areas of biotechnology. While there are still many unanswered questions about the mechanisms of action and potential applications of 3'-Phosphate-adenosine-5'-diphosphate, ongoing research is likely to shed new light on this important molecule in the years to come.
Métodos De Síntesis
3'-Phosphate-adenosine-5'-diphosphate can be synthesized using a variety of methods, including enzymatic and chemical approaches. One common method involves the use of adenosine triphosphate (ATP) and inorganic phosphate, which are combined in the presence of the enzyme adenylate kinase. This reaction results in the formation of 3'-Phosphate-adenosine-5'-diphosphate, along with adenosine monophosphate (AMP). Other methods involve the use of synthetic routes, such as the reaction between adenosine-5'-phosphorothioate and diphosphate.
Aplicaciones Científicas De Investigación
3'-Phosphate-adenosine-5'-diphosphate has been the subject of extensive research due to its potential applications in various areas of biotechnology. One area of interest is drug discovery, where 3'-Phosphate-adenosine-5'-diphosphate has been shown to play a role in the regulation of certain enzymes that are involved in the metabolism of drugs. 3'-Phosphate-adenosine-5'-diphosphate has also been investigated for its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Propiedades
Número CAS |
13400-10-7 |
|---|---|
Nombre del producto |
3'-Phosphate-adenosine-5'-diphosphate |
Fórmula molecular |
C10H16N5O13P3 |
Peso molecular |
507.18 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
GBBWIZKLHXYJOA-KQYNXXCUSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Sinónimos |
3'-phospho-ADP 3'-phosphoadenosine diphosphate 5'-diphosphoadenosine 3'-phosphate 5'-ppAp-3' adenosine 3'-phosphate 5'-diphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




